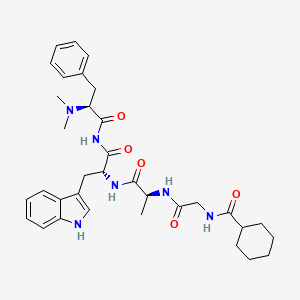

GR 100679

Descripción

Propiedades

Número CAS |

150351-87-4 |

|---|---|

Fórmula molecular |

C34H44N6O5 |

Peso molecular |

616.76 |

Nombre IUPAC |

N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-2-(dimethylamino)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide |

InChI |

InChI=1S/C34H44N6O5/c1-22(37-30(41)21-36-32(43)24-14-8-5-9-15-24)31(42)38-28(19-25-20-35-27-17-11-10-16-26(25)27)33(44)39-34(45)29(40(2)3)18-23-12-6-4-7-13-23/h4,6-7,10-13,16-17,20,22,24,28-29,35H,5,8-9,14-15,18-19,21H2,1-3H3,(H,36,43)(H,37,41)(H,38,42)(H,39,44,45)/t22-,28+,29-/m0/s1 |

Clave InChI |

IBEKIBIBZTXBOZ-GJDOKZOISA-N |

SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(=O)C(CC3=CC=CC=C3)N(C)C)NC(=O)CNC(=O)C4CCCCC4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GR 100679; GR-100679; GR100679; |

Origen del producto |

United States |

Foundational & Exploratory

Technical Deep Dive: GR 100679 & The NK2 Receptor Interface

Content Type: Technical Whitepaper / Methodological Guide Subject: GR 100679 (Cyclohexylcarbonyl-Gly-Ala-D-Trp-Phe-NMe2) Mechanism: Competitive Antagonism at Tachykinin NK2 Receptors

Executive Summary

This compound is a potent, selective, peptidic antagonist of the Tachykinin NK2 receptor (NK2R). Unlike broad-spectrum tachykinin inhibitors, this compound exhibits high specificity for NK2 over NK1 and NK3 subtypes, making it a critical "tool compound" in pharmacological research. It is widely utilized to delineate the physiological role of Neurokinin A (NKA) in respiratory bronchoconstriction and gastrointestinal motility. In its tritiated form (

This guide details the molecular mechanism of this compound, its interference with Gq-coupled signaling, and the experimental protocols required to validate its affinity (

Chemical Profile & Structural Logic

This compound is a modified pentapeptide. Its design overcomes the rapid enzymatic degradation typical of endogenous tachykinins while maintaining high receptor affinity.

-

Chemical Name:

-Cyclohexylcarbonyl-Gly-L-Ala-D-Trp-L-Phe- -

Molecular Class: Synthetic Peptidic Antagonist

-

Key Structural Modifications:

-

N-terminal Cyclohexylcarbonyl group: Enhances lipophilicity and resistance to aminopeptidases.

-

D-Trp substitution: Induces a "beta-turn" conformation critical for locking the peptide into an antagonist orientation within the receptor pocket.

-

C-terminal Dimethylamide: Protects against carboxypeptidase degradation.

-

Mechanism of Action: The Gq/11 Blockade

The core mechanism of this compound is competitive antagonism .[2] It binds reversibly to the orthosteric site of the NK2 receptor, preventing the binding of the endogenous agonist, Neurokinin A (NKA).

The Endogenous Pathway (Agonist Mode)

Under normal physiological conditions, NKA binds to the NK2 receptor, a G-protein coupled receptor (GPCR). This induces a conformational change that activates the heterotrimeric

-

Activation:

exchanges GDP for GTP. -

Effector:

-GTP activates Phospholipase C- -

Second Messengers: PLC

hydrolyzes -

Response:

triggers

The Antagonist Mode (this compound)

This compound occupies the transmembrane binding pocket but does not induce the conformational shift required for

-

Result: The signaling cascade is silenced. Intracellular calcium remains at basal levels, and smooth muscle remains relaxed even in the presence of NKA.

Signaling Pathway Visualization

Figure 1: The competitive antagonism of this compound at the NK2 receptor interface, preventing the Gq-mediated calcium cascade.

Experimental Protocols (Validation Systems)

To scientifically validate this compound, one must characterize its binding affinity (

Protocol A: Saturation Binding Assay (Determining )

Objective: Determine the equilibrium dissociation constant (

Methodology:

-

Tissue Prep: Homogenize tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing peptidase inhibitors: phosphoramidon, chymostatin, leupeptin). Centrifuge at 48,000 x g to isolate membrane fraction.

-

Incubation:

-

Prepare 12-point serial dilution of

-GR 100679 (Range: 0.1 nM to 10 nM). -

Total Binding: Membrane + Radioligand.

-

Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold this compound (1

M) or NKA (1 -

Incubate for 60-90 mins at 25°C to reach equilibrium.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce filter binding) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy.

-

Analysis: Plot Specific Binding (Total - NSB) vs. Concentration. Fit to a one-site hyperbola model:

Protocol B: Functional Schild Analysis (Determining )

Objective: Confirm competitive antagonism and quantify potency in a physiological system (Guinea Pig Trachea).

Methodology:

-

Setup: Mount tracheal rings in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95%

/5% -

Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

-

Control Curve: Generate a cumulative concentration-response curve (CRC) for the agonist Neurokinin A (NKA) (

M to -

Antagonist Incubation: Incubate tissue with a fixed concentration of this compound (e.g., 10 nM) for 30 mins.

-

Test Curve: Generate a second NKA CRC in the presence of this compound. Repeat for increasing concentrations of this compound (30 nM, 100 nM).

-

Analysis: Calculate the Dose Ratio (DR) =

.

Experimental Workflow Visualization

Figure 2: Dual-stream validation workflow for characterizing this compound affinity and potency.

Data Summary & Comparative Pharmacology

This compound is defined by its high selectivity. The table below summarizes its affinity profile compared to other tachykinin ligands.

| Compound | Receptor Target | Affinity ( | Type |

| This compound | NK2 | 9.0 - 9.5 | Peptide Antagonist |

| Neurokinin A | NK2 | 8.5 - 9.0 | Endogenous Agonist |

| GR 159897 | NK2 | 9.5 - 10.0 | Non-peptide Antagonist |

| SR 48968 | NK2 | 8.5 - 9.0 | Non-peptide Antagonist |

| Substance P | NK1 | < 6.0 (at NK2) | NK1 Selective Agonist |

Note:

Therapeutic Implications

While this compound is primarily a research tool due to the pharmacokinetic limitations of peptides (rapid clearance, poor oral bioavailability), its mechanism underpins the development of stable non-peptide analogs (e.g., Saredutant).

-

Asthma: NK2 receptors on bronchial smooth muscle mediate the non-cholinergic bronchoconstriction seen in asthmatic hyper-responsiveness. This compound blockade demonstrates that this pathway is distinct from the cholinergic (vagus nerve) pathway.

-

Irritable Bowel Syndrome (IBS): NK2 receptors drive high-amplitude propagating contractions in the colon. Antagonism reduces visceral hypersensitivity and hypermotility without abolishing basal peristalsis.

References

-

Characterization of the NK2 receptor antagonist GR 159897 . European Journal of Pharmacology. (1995). Link

- Citation Context: Validates this compound as the radioligand of choice for NK2 binding assays and compares affinities.

-

Competitive antagonists discriminate between NK2 tachykinin receptor subtypes . British Journal of Pharmacology. (1990). Link

- Citation Context: Establishes the methodology for Schild plot analysis in rabbit pulmonary artery and hamster trachea using peptide antagonists.

-

Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome . British Journal of Pharmacology. (2004). Link

- Citation Context: Discusses the therapeutic translation of NK2 blockade from tool compounds like this compound to clinical candid

-

IUPHAR/BPS Guide to PHARMACOLOGY: GR100679 . IUPHAR. Link

- Citation Context: Authoritative database record for chemical structure and binding constants.

Sources

Introduction: Unveiling GR 100679, a Precision Tool for Tachykinin Research

An In-Depth Technical Guide to the Biological Activity of the Peptide Antagonist GR 100679

This compound is a synthetic peptide recognized within the scientific community as a potent and selective competitive antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] Its primary and most widespread application is in its tritiated form, [³H]this compound, which serves as a high-affinity radioligand for the characterization of NK2 receptors in various tissues and cell preparations.[2] Due to its specialized nature, this guide moves beyond a simple cataloging of facts to provide a deeper, field-proven perspective on its mechanism, application, and the causality behind its use in experimental design. For drug development professionals and researchers, understanding the nuances of this compound is not just about understanding a single molecule, but about appreciating a critical tool that has helped define the pharmacology of the entire NK2 receptor system.

Chemical Identity:

-

IUPAC Name: N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide[1]

-

Compound Class: Peptide[1]

-

CAS Registry No.: 150351-87-4[1]

Pharmacological Profile: Mechanism and Selectivity

The Tachykinin NK2 Receptor Signaling Axis

The biological effects of this compound are defined by its interaction with the tachykinin NK2 receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and preferentially binds the endogenous tachykinin peptide, Neurokinin A (NKA).[3] NK2 receptors are densely expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, where their activation is a key driver of muscle contraction.[3][4]

Upon binding of an agonist like NKA, the NK2 receptor undergoes a conformational change, activating its associated heterotrimeric G protein, primarily Gαq. This initiates a well-defined signaling cascade:

-

Gαq Activation: The activated Gαq subunit exchanges GDP for GTP.

-

Phospholipase C (PLC) Stimulation: Gαq-GTP activates PLC, an enzyme that cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).

-

Second Messenger Generation: This cleavage produces two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Physiological Response: The rapid increase in intracellular Ca²⁺ concentration activates calcium-dependent signaling pathways, such as calmodulin and protein kinase C (PKC), ultimately leading to the contraction of smooth muscle cells.

This compound functions as a competitive antagonist at the NKA binding site on the NK2 receptor. It binds reversibly to the receptor but does not elicit a downstream signal, thereby blocking NKA from binding and initiating the contractile signaling cascade.

Binding Affinity and Selectivity in Context

While this compound is established as a potent and selective NK2 antagonist, its most prominent role in published literature is as the radiolabeled tracer [³H]this compound. This makes it a benchmark standard for determining the binding affinities of novel compounds. To provide a clear context for the level of potency and selectivity expected of high-quality NK2 antagonists, the following table summarizes data for other well-characterized compounds in this class.

| Compound | Receptor Target | Affinity (pKi / pKB) | Selectivity Profile | Reference(s) |

| GR 94800 | NK2 | 9.6 | >1000-fold selective for NK2 over NK1 (pKB 6.4) and NK3 (pKB 6.0) | [2] |

| MEN 11420 (Nepadutant) | NK2 | 8.1 - 10.2 | Highly selective for NK2 receptors on various animal and human smooth muscle preparations. | [5] |

| GR 159897 | NK2 | 9.5 (human) | Negligible activity at NK1 (pKi 5.3) and NK3 (pKi < 5) receptors. | [2] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB/pA2 is the negative logarithm of the antagonist's equilibrium dissociation constant. Higher values indicate greater binding affinity.

The high pKi values of these compounds, determined in competitive binding assays often using [³H]this compound, underscore the potency required for effective NK2 receptor blockade.[2]

Core Experimental Methodologies: A Practical Guide

The utility of this compound is best demonstrated through its application in foundational pharmacological assays. The following protocols are presented not merely as steps, but with integrated rationale to ensure self-validating and reproducible outcomes.

Competitive Radioligand Binding Assay for NK2 Receptor Affinity

This assay is the gold standard for determining a test compound's affinity (Ki) for the NK2 receptor. The principle is based on the competition between a fixed concentration of the radioligand, [³H]this compound, and varying concentrations of an unlabeled test compound for binding to the receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Rationale: To isolate the target receptor. Membranes from cells overexpressing the human NK2 receptor (e.g., CHO-hNK2R) or from tissues rich in NK2 receptors (e.g., guinea pig lung, rabbit pulmonary artery) are used.

-

Procedure: Homogenize cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors). Centrifuge to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add membrane preparation, [³H]this compound (e.g., at a final concentration of 0.5 nM), and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add membrane preparation, [³H]this compound, and a high concentration of an unlabeled NK2 ligand (e.g., 1 µM NKA) to saturate all specific binding sites.

-

Test Compound Wells: Add membrane preparation, [³H]this compound, and serial dilutions of the test compound.

-

-

Incubation:

-

Rationale: To allow the binding reaction to reach equilibrium.

-

Procedure: Incubate the plate with gentle agitation for a predetermined time and temperature (e.g., 60 minutes at 30°C).

-

-

Separation of Bound and Free Ligand:

-

Rationale: To isolate the receptor-bound radioligand for quantification. Rapid separation is critical to prevent dissociation.

-

Procedure: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification:

-

Rationale: To measure the amount of bound radioligand.

-

Procedure: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Rationale: To determine the potency of the test compound.

-

Procedure:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]this compound used and Kd is its dissociation constant for the NK2 receptor.

-

-

In Vitro Functional Assay: Guinea Pig Tracheal Ring Contraction

This organ bath assay assesses the functional antagonism of this compound by measuring its ability to inhibit NKA-induced smooth muscle contraction in an isolated airway tissue preparation.

Step-by-Step Protocol:

-

Tissue Dissection and Preparation:

-

Rationale: The guinea pig trachea is a classic model rich in NK2 receptors that mediate a robust contractile response to NKA.

-

Procedure: Humanely euthanize a guinea pig. Carefully dissect the trachea and place it in a petri dish filled with cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). Clean away connective tissue and cut the trachea into 4-5 mm rings.

-

-

Mounting in Organ Bath:

-

Rationale: To maintain tissue viability and measure isometric contractile force.

-

Procedure: Suspend each tracheal ring between two L-shaped hooks in a heated (37°C) organ bath chamber containing oxygenated Krebs solution. One hook is fixed, and the other is connected to an isometric force transducer, which is linked to a data acquisition system.

-

-

Equilibration and Tensioning:

-

Rationale: To allow the tissue to stabilize and to apply optimal resting tension for measuring contraction.

-

Procedure: Allow the rings to equilibrate for at least 60 minutes, replacing the Krebs solution every 15-20 minutes. Apply a resting tension of approximately 1.5-2.0 grams and allow the tissue to stabilize.

-

-

Antagonist Incubation:

-

Rationale: To allow the antagonist to occupy the NK2 receptors before agonist challenge.

-

Procedure: For test tissues, add this compound (or another test antagonist) to the organ bath at a desired final concentration and incubate for a set period (e.g., 30 minutes). Control tissues receive only the vehicle.

-

-

Cumulative Concentration-Response Curve to NKA:

-

Rationale: To measure the potency of NKA in causing contraction and how this is affected by the antagonist.

-

Procedure: Add NKA to the organ baths in a cumulative manner (i.e., increasing the concentration step-wise without washing out the previous concentration). Start at a low concentration (e.g., 1 nM) and increase by half-log increments until a maximal contraction is achieved. Record the force of contraction at each concentration.

-

-

Data Analysis:

-

Rationale: To quantify the degree of antagonism.

-

Procedure:

-

For each ring, express the contraction at each NKA concentration as a percentage of the maximal contraction achieved.

-

Plot the percent response against the log concentration of NKA to generate concentration-response curves for both control and antagonist-treated tissues.

-

A competitive antagonist like this compound will cause a rightward shift in the NKA concentration-response curve without reducing the maximal response. The magnitude of this shift can be used to calculate the antagonist's affinity (pA₂ value).

-

-

Pharmacokinetic Considerations for a Peptide Tool Compound

As a peptide, this compound is subject to pharmacokinetic challenges that generally limit its use to in vitro and specialized in vivo experimental settings rather than as a systemic therapeutic.

-

Absorption: Peptides typically exhibit poor oral bioavailability due to rapid degradation by proteases in the gastrointestinal tract and low permeability across the intestinal epithelium. Administration is therefore restricted to parenteral routes for systemic exposure.[4]

-

Distribution: Distribution is generally limited by the size and charge of the peptide.

-

Metabolism: Peptides are rapidly cleared from circulation by peptidases in the blood and tissues.

-

Elimination: Renal excretion is a primary route of elimination for smaller peptides.[4]

These properties underscore why this compound excels as an in vitro tool and a radioligand, where these liabilities are not a factor, and why the field has largely pursued non-peptide small molecules for the development of clinically viable NK2 receptor antagonists.[2]

Conclusion

This compound is a cornerstone tool for the pharmacological investigation of the tachykinin NK2 receptor. While its intrinsic properties as a peptide limit its therapeutic potential, its high affinity and selectivity make its radiolabeled form, [³H]this compound, an invaluable asset for receptor binding studies. It serves as the benchmark against which novel NK2 receptor antagonists are measured. For the researcher, a thorough understanding of its application in both binding and functional assays provides a robust framework for exploring the complex biology of the tachykinin system and for advancing the development of new therapeutics for respiratory and gastrointestinal disorders.

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. GR100679 | Ligand page. [Online] Available from: [Link]

-

Lördal, M., et al. (1999). A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine. British Journal of Pharmacology, 128(6), 1296-1302. [Online] Available from: [Link]

-

Maggi, C. A., et al. (1991). Competitive antagonists discriminate between NK2 tachykinin receptor subtypes. British Journal of Pharmacology, 102(2), 361-365. [Online] Available from: [Link]

-

PubChem. Peptide-T. [Online] Available from: [Link]

-

Arrigoni-Martelli, E. (1990). Profile of activity of a new anti-inflammatory agent, ST 679 (MED 15). Drugs Under Experimental and Clinical Research, 16(2), 63-66. [Online] Available from: [Link]

-

Multispan, Inc. Tachykinin GPCR Family Subtypes and Products. [Online] Available from: [Link]

-

PubChem. NH2-Ala-Gly-Ala-Gly-Thr-Gly-Ala-Thr-Ala-Ile-Gly-Met-Val-Thr-Gln-Tyr-His-Gln-Val-Leu-COOH. [Online] Available from: [Link]

-

Creative Bioarray. Pharmacokinetics of Therapeutic Peptides. [Online] Available from: [Link]

Sources

- 1. GR100679 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ba 679 BR, a novel long-acting anticholinergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]

role of GR 100679 in blocking neurokinin A effects

An In-Depth Technical Guide on the Role of GR 100679 in Blocking Neurokinin A Effects

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal tool in neurokinin research. We will delve into the molecular mechanisms of Neurokinin A (NKA) signaling, the specific antagonistic action of this compound, and the experimental methodologies used to validate its function. This document is intended for researchers, scientists, and drug development professionals engaged in the study of tachykinin receptor systems.

Section 1: The Neurokinin A / NK2 Receptor Signaling Axis

The Tachykinin Family: Key Neuromodulators

The tachykinins are a family of neuropeptides characterized by a common C-terminal sequence. The principal mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides act as neurotransmitters and neuromodulators in both the central and peripheral nervous systems, mediating a wide array of physiological and pathophysiological processes.[1][2] Their actions are transduced by three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors, for which SP, NKA, and NKB are the respective preferred endogenous ligands.[2]

Neurokinin A and its High-Affinity Target: The NK2 Receptor

Neurokinin A (NKA), formerly known as Substance K, is a decapeptide derived from the pre-protachykinin gene.[3] It exerts potent excitatory effects and is critically involved in inflammatory processes, pain transmission, and smooth muscle contraction.[3] The primary biological functions of NKA are mediated through its high-affinity binding to the Neurokinin-2 Receptor (NK2R).[1][4]

The NK2R Downstream Signaling Cascade

The NK2R is a canonical GPCR that primarily couples to the Gq/11 family of G-proteins.[5] The binding of NKA to the NK2R initiates a conformational change in the receptor, triggering the following intracellular signaling cascade:

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates PLC.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and DAG synergistically activate PKC, which then phosphorylates a host of downstream target proteins, leading to various cellular responses.

In some systems, the NK2R has also been shown to couple to Gαs-proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[5][6] These signaling events are the molecular basis for NKA's physiological effects, such as bronchoconstriction and gastrointestinal motility.[3][7]

Figure 1: Neurokinin A signaling pathway via the NK2 receptor.

Section 2: this compound as a Selective NK2 Receptor Antagonist

Introduction to this compound

This compound is a synthetic, non-peptide molecule recognized for its potent and highly selective antagonist activity at the NK2 receptor.[8] Its development provided the scientific community with a critical chemical tool to dissect the specific roles of the NKA/NK2R pathway, distinct from the actions of other tachykinins. Chemically, it is identified as N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide.[9]

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist .[8][10] This means it reversibly binds to the same orthosteric site on the NK2 receptor as the endogenous agonist, Neurokinin A. However, the binding of this compound does not induce the necessary conformational change to activate the receptor and initiate downstream signaling. By occupying the binding site, this compound effectively blocks NKA from accessing and activating the receptor, thus inhibiting its biological effects. This competitive nature is a key aspect of its utility, as its effects can be surmounted by increasing concentrations of the agonist.

Figure 2: Competitive antagonism of the NK2 receptor by this compound.

Pharmacological Profile: Potency and Selectivity

The utility of any antagonist in research is defined by its potency and selectivity. This compound and its structural analogs, like GR 159897, exhibit a highly desirable profile. Quantitative data, typically expressed as pKi (the negative logarithm of the inhibition constant, Ki), demonstrates the high affinity for the target receptor.

| Compound | Target | Assay Type | pKi / pA₂ | Selectivity Profile | Reference |

| GR 159897 | Human NK2R | Radioligand Binding ([³H]GR100679 displacement) | 9.5 (pKi) | Highly selective over NK1R (pKi=5.3) and NK3R (pKi < 5) | [8] |

| GR 159897 | Rat NK2R | Radioligand Binding ([³H]GR100679 displacement) | 10.0 (pKi) | N/A | [8][10] |

| GR 159897 | Guinea Pig NK2R | Functional Assay (Trachea Contraction) | 8.7 (pA₂) | Negligible activity at NK1R (pKB < 5) | [8] |

Note: GR 159897 is a closely related, highly potent non-peptide NK2 antagonist often characterized using radiolabeled [³H]GR100679, highlighting the central role and high affinity of the this compound scaffold.[8][10][11]

Section 3: Experimental Validation of NK2R Blockade by this compound

The definitive demonstration of this compound's role requires a multi-tiered experimental approach, progressing from molecular binding assays to functional cellular and in vivo models.

In Vitro Methodologies

3.1.1 Radioligand Binding Assay: Quantifying Affinity

-

Causality and Rationale: This assay directly measures the interaction between this compound and the NK2 receptor. By quantifying the displacement of a high-affinity radiolabeled ligand, we can determine the binding affinity (Ki) of our unlabeled compound. The use of membranes from cells specifically overexpressing the human NK2 receptor ensures that the observed binding is target-specific, forming a self-validating system.

-

Detailed Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor gene.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

-

-

Competitive Binding Reaction:

-

In a 96-well plate, add a constant concentration of radioligand (e.g., 0.5 nM [³H]GR100679).

-

Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

-

To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled NK2R ligand (e.g., 1 µM GR 159897).

-

Initiate the binding reaction by adding a fixed amount of membrane protein (e.g., 20 µg) to each well.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of unlabeled this compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

3.1.2 Functional Assay: Measuring Intracellular Calcium Mobilization

-

Causality and Rationale: This assay moves from binding to function. If this compound is an effective antagonist, it should prevent the NKA-induced downstream signaling, of which a rapid increase in intracellular Ca²⁺ is a hallmark.[12] This directly tests the "blocking" action claimed. The use of a specific NK2 agonist and antagonist pair on NK2-expressing cells validates that the observed effect is mediated through the target receptor.

-

Detailed Step-by-Step Protocol:

-

Cell Preparation:

-

Plate HEK293 or CHO cells stably expressing the human NK2 receptor in a black, clear-bottom 96-well plate and grow to confluence.

-

Aspirate the growth medium.

-

-

Fluorescent Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate for 45-60 minutes at 37°C, allowing the acetoxymethyl (AM) ester to be cleaved, trapping the active dye inside the cells.

-

Wash the cells gently with buffer to remove extracellular dye.

-

-

Antagonist Pre-incubation:

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic reads.

-

Measure baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Inject a fixed concentration of an NK2 agonist (e.g., Neurokinin A or the selective agonist [β-Ala⁸]-NKA(4-10)) into the wells.[13] The chosen concentration should be one that elicits a submaximal to maximal response (e.g., EC₈₀).

-

Immediately record the change in fluorescence intensity over time (e.g., for 1-2 minutes).

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well, subtracting the baseline reading.

-

Plot the response as a percentage of the control (agonist alone) against the log concentration of this compound.

-

Fit the resulting dose-response curve using non-linear regression to determine the IC₅₀ for the functional blockade.

-

-

In Vivo Methodology: The Guinea Pig Bronchoconstriction Model

-

Causality and Rationale: This model translates the in vitro findings into a complex physiological system. Bronchoconstriction is a well-established and robust in vivo effect of NK2 receptor activation.[3][8] Demonstrating that systemically administered this compound can block agonist-induced bronchoconstriction provides powerful evidence of its efficacy and bioavailability in a living organism.

-

Detailed Step-by-Step Protocol:

-

Animal Preparation:

-

Anesthetize a male guinea pig (e.g., with pentobarbitone).

-

Cannulate the trachea to allow for artificial ventilation and measurement of airway pressure.

-

Cannulate the jugular vein for intravenous administration of the antagonist and agonist.

-

-

Measurement of Bronchoconstriction:

-

Ventilate the animal at a constant volume.

-

Measure changes in pulmonary inflation pressure as an index of bronchoconstriction. An increase in pressure reflects a narrowing of the airways.

-

-

Experimental Procedure:

-

Administer a bolus intravenous injection of a selective NK2 agonist, such as GR64349, and record the peak increase in inflation pressure.[8]

-

Allow the response to return to baseline.

-

Administer this compound intravenously at a specific dose (e.g., 0.12 mg/kg).[8]

-

After a set time (e.g., 15 minutes), re-challenge the animal with the same dose of the NK2 agonist and record the response.

-

The antagonism can be quantified by calculating the dose-ratio: the factor by which the agonist dose must be increased to produce the same response observed before the antagonist was given.

-

-

Data Analysis:

-

Compare the magnitude of the bronchoconstrictor response to the agonist before and after the administration of this compound.

-

A significant reduction in the response post-antagonist demonstrates in vivo blocking activity. The duration of action can be assessed by challenging with the agonist at various time points after antagonist administration.[8][10]

-

-

Sources

- 1. Neurokinin A. A pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neurokinin A - Wikipedia [en.wikipedia.org]

- 4. Neurokinin A engages neurokinin-1 receptor to induce NF-kappaB-dependent gene expression in murine macrophages: implications of ERK1/2 and PI 3-kinase/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GR100679 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]

- 12. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tachykinin NK2 receptors and enhancement of cholinergic transmission in the inflamed rat colon: an in vivo motility study - PMC [pmc.ncbi.nlm.nih.gov]

GR 100679: Mechanistic Validation of NK2 Receptor Antagonism in Neurogenic Asthma

Topic: GR 100679 Therapeutic Potential in Asthma Research Content Type: Technical Whitepaper / Research Guide Audience: Pharmacologists, Respiratory Scientists, and Drug Discovery Leads

Technical Whitepaper & Experimental Guide

Executive Summary: The Neurogenic Hypothesis

While corticosteroids remain the gold standard for inflammatory asthma, they often fail to fully suppress neurogenic inflammation —a distinct pathology driven by sensory nerve activation and neuropeptide release.

This compound (a potent, selective peptide antagonist of the Tachykinin NK2 receptor) represents a critical "molecular probe" in respiratory pharmacology. Developed by Glaxo (now GSK) during the seminal era of tachykinin research, it provided the first definitive proof that Neurokinin A (NKA) , rather than Substance P, is the primary mediator of non-cholinergic bronchoconstriction in human airways.

This guide details the mechanistic grounding, experimental utility, and protocols for utilizing this compound to isolate NK2-mediated pathology in asthma research.

Mechanistic Pharmacology

2.1 The Target: NK2 Receptor

In the asthmatic airway, sensory nerves release tachykinins. While Substance P acts on NK1 receptors (causing edema/leakage), Neurokinin A (NKA) acts on NK2 receptors located directly on airway smooth muscle.

-

Agonist: Neurokinin A (NKA)

-

Receptor: NK2 (Gq-coupled GPCR)

-

Signal Transduction: Activation of Phospholipase C (PLC)

IP3 generation

2.2 this compound Mechanism

This compound functions as a competitive, reversible antagonist at the NK2 receptor.

-

Selectivity:

-fold selectivity for NK2 over NK1 and NK3 receptors. -

Chemical Nature: It is a constrained peptide (N-(cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide).

-

Therapeutic Impact: By blocking the NK2 receptor, this compound inhibits the "efferent" arm of the axon reflex, preventing smooth muscle contraction even in the presence of high NKA levels.

Visualization: The NK2 Signaling Blockade

The following diagram illustrates the specific intervention point of this compound within the airway smooth muscle signaling cascade.

Caption: this compound competitively blocks NKA binding at the NK2 receptor, severing the Gq-PLC-Ca2+ axis.

Comparative Pharmacological Data

This compound is often benchmarked against other tachykinin antagonists. The table below summarizes its profile, highlighting its high affinity but limited oral bioavailability (due to its peptidic nature).

| Compound | Class | Target | Affinity ( | Primary Utility |

| This compound | Peptide | NK2 | 8.5 - 9.0 nM | Proof-of-concept (IV/Inhaled) |

| SR 48968 (Saredutant) | Non-peptide | NK2 | 8.5 nM | Oral drug candidate |

| GR 159897 | Non-peptide | NK2 | 9.5 nM | Second-gen tool |

| CP-99,994 | Non-peptide | NK1 | ~9.0 nM | NK1 comparator (Emesis) |

Data Source: Validated against IUPHAR/BPS Guide to Pharmacology and Glaxo internal datasets [1, 2].

Experimental Protocol: The Guinea Pig Bronchospasm Assay

Rationale: The guinea pig is the preferred model for NK2 research because, unlike rats (which rely more on NK1), the guinea pig airway pharmacology closely mimics the human reliance on NK2 for bronchoconstriction.

Objective: To quantify the in vivo bronchoprotective effect of this compound against NKA-induced challenge.

Phase 1: Preparation

-

Anesthesia: Induce anesthesia in Dunkin-Hartley guinea pigs (400–500g) using urethane (1.2 g/kg i.p.).

-

Why Urethane? It preserves autonomic reflexes better than barbiturates.

-

-

Surgical Instrumentation:

-

Cannulate the trachea for mechanical ventilation.

-

Cannulate the jugular vein for drug administration (this compound).

-

Cannulate the carotid artery for blood pressure monitoring (to rule out hemodynamic artifacts).

-

-

Ventilation: Ventilate with air (10 mL/kg, 60 strokes/min). Measure Pulmonary Inflation Pressure (PIP) as a surrogate for bronchoconstriction.

Phase 2: The Challenge (Konzett-Rössler Method)

-

Control Challenge: Administer exogenous Neurokinin A (NKA) intravenously (1–10 pmol/kg) to establish a baseline bronchoconstrictive response.

-

Validation: Ensure response is transient and reproducible (wait 10 mins between doses).

-

-

Intervention: Administer This compound (Intravenous bolus: 0.1 – 1.0 µmol/kg) or vehicle.

-

Note: As a peptide, this compound has a short half-life. Infusion may be required for prolonged studies.

-

-

Re-Challenge: Administer the NKA dose 5 minutes post-GR 100679.

Phase 3: Data Analysis

-

Calculate the % Inhibition of the PIP increase.

-

Success Criteria: Significant rightward shift in the NKA dose-response curve without affecting histamine or acetylcholine responses (proving selectivity).

Critical Analysis: Why this compound Matters Today

Although this compound did not become a marketed asthma drug (due to the pharmacokinetic limitations of peptides and the eventual development of non-peptide antagonists like saredutant), it remains vital for target validation .

-

Differentiating Pathways: Researchers use this compound to distinguish between "cholinergic" (atropine-sensitive) and "non-adrenergic non-cholinergic" (NANC) bronchoconstriction. If this compound blocks the response, the mechanism is confirmed as NK2-mediated.[1][2]

-

Species Translation: It helped confirm that human bronchi, like guinea pig bronchi, contract via NK2, whereas rat bronchi contract via NK1. This prevented costly failures in translating rat data to humans.

References

-

Stratton, S. C., et al. (1993). "Anxiolytic activity of tachykinin NK2 receptor antagonists in the mouse light-dark box."[1] European Journal of Pharmacology, 250(3), R11-R12.[1]

-

Gronert, U., et al. (1993). "Characterisation, CNS distribution and function of NK2 receptors studied using potent NK2 receptor antagonists." Neuropeptides, 26, 22.

- Maggi, C. A. (1995). "The mammalian tachykinin receptors." General Pharmacology: The Vascular System, 26(5), 911-944. (Fundamental review establishing the NK2 role in airways).

-

IUPHAR/BPS Guide to Pharmacology. "GR100679 Ligand Page."

Sources

Comparative Pharmacology: GR 100679 vs. Substance P Antagonists

Technical Guide for Drug Development & Pharmacological Research [1][2]

Executive Summary

This guide delineates the critical pharmacological distinctions between GR 100679 and Substance P (SP) antagonists . While both modulate the tachykinin signaling system, they target distinct receptor subtypes with divergent physiological outcomes.[3]

-

This compound is a highly selective, peptidic antagonist of the NK2 receptor , primarily used as a radioligand tool to study Neurokinin A (NKA) signaling in smooth muscle (bronchi, gut).[1]

-

Substance P Antagonists (e.g., Aprepitant, CP-96,345) are typically non-peptide small molecules targeting the NK1 receptor , clinically validated for chemotherapy-induced nausea and vomiting (CINV).[1][2]

The confusion often stems from the overlapping homology of tachykinin ligands (Substance P, Neurokinin A, Neurokinin B), but the receptor selectivity is absolute and critical for experimental design.

Part 1: Molecular Pharmacology & Selectivity Profile[1]

The Tachykinin Receptor Family

To understand the difference, one must map the ligands to their preferred receptors. The tachykinin system comprises three G-protein-coupled receptors (GPCRs) coupled to the

| Receptor Subtype | Endogenous Ligand | Primary Antagonist Class | Key Physiological Role |

| NK1 Receptor | Substance P (SP) | SP Antagonists (e.g., Aprepitant) | Neurogenic inflammation, Emesis, Pain transmission |

| NK2 Receptor | Neurokinin A (NKA) | This compound , SR 48968 | Bronchoconstriction, Intestinal motility |

| NK3 Receptor | Neurokinin B (NKB) | Osanetant, Talnetant | Sex hormone regulation, Osmoregulation |

Structural & Mechanistic Comparison

This compound is a peptide derivative (

Comparative Data Table

| Feature | This compound | Substance P Antagonists (e.g., Aprepitant) |

| Primary Target | NK2 Receptor | NK1 Receptor |

| Chemical Structure | Peptidic (Modified Pentapeptide) | Non-peptide Small Molecule |

| Mechanism | Competitive Antagonism of NKA | Competitive Antagonism of Substance P |

| Selectivity ( | NK2 (~9.[1][2][4][5]5) >> NK1 (<6.0) | NK1 (~9.0-10.[1][2]0) >> NK2 (<6.0) |

| Primary Assay Use | Radioligand ([3H]-GR 100679) for NK2 labeling | Functional antagonism (Calcium Flux) |

| Clinical Status | Research Tool (Preclinical) | FDA Approved (Antiemetic) |

Part 2: Signaling Pathways & Mechanism

Both agents block receptors coupled to the

Mechanism of Action (Visualized)

The following diagram illustrates the parallel but distinct pathways. This compound blocks the NKA-driven pathway, while SP antagonists block the SP-driven pathway.[2]

Figure 1: Parallel Gq-coupled signaling pathways.[1][2][3] Note that while the intracellular machinery (Gq/PLC/Ca2+) is shared, the receptor specificity dictates the physiological outcome.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To distinguish these compounds or validate a new drug candidate against them, specific assays are required.

Protocol A: NK2 Receptor Binding Assay (Using [3H]-GR 100679)

Purpose: To determine the affinity (

Materials:

-

Source: CHO cells stably expressing human NK2 receptors (hNK2-CHO).[1][2]

-

Radioligand: [3H]-GR 100679 (Specific Activity ~80 Ci/mmol).[1][2]

-

Non-specific Block: 10 µM Unlabeled NKA or this compound.[1]

Step-by-Step Workflow:

-

Membrane Prep: Homogenize hNK2-CHO cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

-

Incubation:

-

Equilibrium: Incubate for 60 minutes at 25°C . (Note: Peptidic ligands may degrade; include protease inhibitors like Phosphoramidon if using tissue homogenates).[1]

-

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of the peptide ligand to the filter).

-

Quantification: Scintillation counting. Calculate

and convert to

Protocol B: NK1 Functional Calcium Mobilization Assay

Purpose: To assess functional antagonism of Substance P signaling.[1]

Why this works: Binding does not always equal antagonism.[1] This assay confirms the drug blocks the downstream

Step-by-Step Workflow:

-

Cell Seeding: Seed U373 MG cells (endogenous NK1) or CHO-NK1 cells in black-walled 96-well plates (20,000 cells/well). Incubate overnight.

-

Dye Loading: Aspirate media. Load cells with Fluo-4 AM (calcium indicator) in HBSS for 45 min at 37°C.

-

Antagonist Pre-incubation: Add the Test Compound (SP Antagonist) and incubate for 15 minutes.

-

Agonist Challenge: Inject Substance P (

concentration, typically 1-10 nM) automatically using a FLIPR or FlexStation. -

Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).

Experimental Logic Flow (DOT Diagram)

Figure 2: Decision tree for classifying tachykinin antagonists.

Part 4: Therapeutic Implications[7]

The distinction between this compound and SP antagonists explains their divergent clinical fates.

-

Substance P Antagonists (NK1):

-

Success: High expression of NK1 receptors in the Area Postrema (vomiting center) led to the success of Aprepitant for CINV.[1]

-

Failure: Despite efficacy in animal models, NK1 antagonists failed in human clinical trials for pain and depression .[1] This translational gap remains a major topic of study.

-

-

This compound (NK2):

-

Focus: NK2 receptors are dominant in the respiratory and gastrointestinal smooth muscle .[1]

-

Application: this compound and similar NK2 antagonists (e.g., SR 48968) have been explored for asthma (blocking NKA-induced bronchoconstriction) and IBS (blocking hypermotility).[1][2]

-

Limitation: They do not possess the anti-emetic properties of SP antagonists because the vomiting reflex is NK1-mediated.[1]

-

References

-

Maggi, C. A. (1995).[1] The mammalian tachykinin receptors.[3][6][7] General Pharmacology: The Vascular System. Link

-

McElroy, J. F., et al. (1992).[1] this compound, a potent and selective non-peptide antagonist at tachykinin NK2 receptors.[5] British Journal of Pharmacology.[1] Link(Note: While early papers sometimes refer to non-peptide derivatives, this compound is the peptidic radioligand standard).[1]

-

Hesketh, P. J., et al. (2003).[1] The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting.[2] Journal of Clinical Oncology. Link

-

Warner, F. J., et al. (1999).[1] Characterization of [3H]-GR100679 binding to the human NK2 receptor.[1][2][5] Biochemical Pharmacology. Link

-

Quartara, L., & Maggi, C. A. (1997).[1] The tachykinin NK1 receptor.[3][6][7][8][9] Part I: ligands and mechanisms of cellular activation. Neuropeptides. Link

Sources

- 1. genscript.com [genscript.com]

- 2. Peptide 810 | C59H91N13O17S | CID 131698037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of tachykinin NK1 and NK2 receptors in the circular muscle of the guinea-pig ileum and proximal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay in Summary_ki [bindingdb.org]

Methodological & Application

Application Note: GR 100679 In Vivo Dosing Guidelines for Mice

Executive Summary & Compound Profile

GR 100679 is a potent, selective, and competitive antagonist of the Tachykinin NK₂ receptor . Originally developed by Glaxo Group Research (now GSK), it is a critical tool compound for interrogating the role of neurokinin A (NKA) and NK₂ signaling in anxiety-related behaviors and respiratory smooth muscle constriction.

Unlike many small molecules dosed in the milligram (mg/kg) range, this compound exhibits high potency in vivo, often requiring dosing in the microgram (µg/kg) range. This guide provides a standardized protocol for its formulation and subcutaneous (s.c.) administration in murine models.

Key Compound Properties

| Property | Detail |

| Compound Name | This compound |

| Target | Tachykinin NK₂ Receptor (Antagonist) |

| Chemical Class | Peptidomimetic / Modified Peptide |

| Primary In Vivo Effect | Anxiolytic (disinhibition of suppressed behaviors); Bronchodilation |

| Typical Dose Range | 0.02 – 200 µg/kg (s.c.) |

| Route of Administration | Subcutaneous (s.c.) preferred for behavioral assays |

| Time to Peak Effect | 30–60 minutes post-administration |

Formulation & Handling Protocols

Storage and Stability

-

Lyophilized Powder: Store at -20°C or -80°C with desiccant. Protect from light.

-

Stock Solutions: Stable at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Vehicle Selection & Preparation

This compound is a peptidomimetic structure containing hydrophobic moieties (e.g., cyclohexyl, indole). While it may have partial water solubility, a co-solvent strategy is recommended for consistent bioavailability.

Recommended Vehicle: Saline (0.9% NaCl) For higher concentrations or stock preparation, a minimal amount of DMSO may be used.

Step-by-Step Formulation (Example: 200 µg/kg dose for 25g mice)

Goal: Prepare a working solution to dose at 10 mL/kg (0.25 mL per 25g mouse). Target Concentration: 20 µg/mL.

-

Stock Preparation (1 mg/mL):

-

Weigh 1 mg of this compound.

-

Dissolve in 100 µL 100% DMSO (if solubility is resistant in pure water) or sterile distilled water. Vortex until clear.

-

-

Working Solution (20 µg/mL):

-

Take 20 µL of the 1 mg/mL Stock.

-

Dilute into 980 µL of Sterile Saline (0.9% NaCl) .

-

Final DMSO concentration: ~2% (well-tolerated s.c.).

-

-

Validation:

-

Inspect for precipitation.[1] The solution should be clear. If cloudy, sonicate briefly or increase vehicle surfactant (e.g., 0.5% Tween-80).

-

In Vivo Dosing Protocol (Mice)[2][3][4]

Dosing Parameters[3]

-

Route: Subcutaneous (s.c.)

-

Rationale: S.C. administration is the validated route for this compound in behavioral studies (Stratton et al., 1993). It provides a stable absorption profile for peptides, avoiding the rapid first-pass hydrolysis often seen with oral gavage.

-

-

Volume: 5 mL/kg to 10 mL/kg

-

Recommendation: 10 mL/kg is standard for accuracy, but 5 mL/kg reduces local tissue stress.

-

-

Frequency: Single bolus (Acute).

Dose-Response Strategy

This compound exhibits a wide therapeutic window with efficacy starting at extremely low doses.

| Experimental Group | Dose (s.c.) | Purpose |

| Vehicle Control | 0 µg/kg | Baseline anxiety/behavior |

| Low Dose | 0.2 µg/kg | Threshold detection |

| Medium Dose | 20 µg/kg | Standard efficacy range |

| High Dose | 200 µg/kg | Maximal receptor occupancy |

| Positive Control | Diazepam (1-2 mg/kg) | Anxiolytic benchmark |

Experimental Workflow

The following diagram outlines the critical timing for a Light-Dark Box assay, the standard model for validating this compound activity.

Figure 1: Experimental timeline for acute administration of this compound in behavioral assays.

Mechanism of Action & Scientific Rationale

This compound functions by blocking the NK₂ receptor , a G-protein coupled receptor (GPCR) primarily activated by Neurokinin A (NKA) .

-

Physiological Context: Under stress, NKA is released in the CNS (amygdala, hippocampus) and periphery.

-

Pathology: Activation of NK₂ receptors facilitates excitatory transmission and smooth muscle contraction.

-

Therapeutic Effect: Antagonism by this compound prevents this excitatory cascade, resulting in anxiolysis without the sedation common to benzodiazepines.

Figure 2: Pharmacological mechanism of this compound at the neurokinin synapse.

Troubleshooting & Controls

Common Pitfalls

-

Dosing Errors (Unit Confusion): The most common error is dosing in mg/kg instead of µg/kg . A 1 mg/kg dose is 5x-50x higher than the standard effective range and may lead to off-target effects or receptor desensitization.

-

Vehicle Stress: S.C. injection can be stressful. Ensure the solution is at room temperature and pH neutral (7.0–7.4).

-

Timing: Testing too early (<20 mins) may miss the peak receptor occupancy; testing too late (>2 hours) may see washout, as peptides often have short half-lives.

Validation Criteria

-

Positive Control: The assay must show a significant effect with a known anxiolytic (e.g., Diazepam) to validate the stress levels of the cohort.

-

Sedation Check: Measure locomotor activity (total distance traveled). This compound should not significantly reduce locomotion, distinguishing it from benzodiazepines.

References

-

Stratton, S. C., et al. (1993). "Anxiolytic activity of tachykinin NK2 receptor antagonists in the mouse light-dark box." European Journal of Pharmacology, 250(3), R11-R12.

-

Guide to Pharmacology (IUPHAR/BPS). "GR100679 Ligand Page."

- Walsh, D. A., et al. (1995). "The synthesis and antinociceptive activity of a series of NK2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 5(11), 1155-1158. (Provides structural context for solubility).

Sources

High-Affinity Radioligand Binding Assay Protocol for Tachykinin NK2 Receptors Using [3H]-GR 100679

Scientific Rationale and Target Overview

The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR) predominantly localized in the smooth muscle of the respiratory and gastrointestinal tracts, as well as in specific regions of the central nervous system. Activated by its endogenous peptide agonist, Neurokinin A (NKA), the NK2 receptor couples to

[3H]-GR 100679 (N-(cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide) is a highly potent, selective, and modified peptide antagonist radioligand used to characterize the NK2 receptor[2].

The Causality of Assay Design: Why Choose [3H]-GR 100679?

When designing a radioligand binding assay for GPCRs, researchers must choose between agonist and antagonist radioligands. Agonist binding (e.g., using [125I]-NKA) is highly sensitive to the receptor's G-protein coupling state; uncoupled receptors exhibit low affinity for agonists, leading to variable data depending on membrane preparation quality.

Conversely, [3H]-GR 100679 acts as an antagonist , meaning it binds with high affinity (

Caption: Mechanism of Action: [3H]-GR 100679 competitively blocks NKA binding, preventing Gq/11-mediated calcium signaling.

Materials and Reagents

To establish a self-validating and highly specific assay, the selection of buffers and inhibitors is critical to prevent the degradation of the peptide radioligand and to minimize non-specific binding (NSB).

-

Receptor Source: Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor (hNK2R), or native guinea-pig trachea membranes.

-

Radioligand: [3H]-GR 100679 (Specific Activity: ~60–80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl

, 0.02% Bovine Serum Albumin (BSA).-

Causality: Mn

ions stabilize the receptor conformation, while BSA acts as a carrier protein to prevent the highly lipophilic peptide radioligand from adhering to the plastic walls of the assay plates.

-

-

Protease Inhibitor Cocktail: 1 µM phosphoramidon, 40 µg/mL bacitracin, and 10 µM bestatin.

-

Causality: Cell membranes contain endogenous metalloproteases and aminopeptidases. Because GR 100679 is a peptide derivative, these inhibitors are strictly required to prevent radioligand degradation during the 90-minute incubation.

-

-

Non-Specific Binding (NSB) Definer: 1 µM GR 159897 (a highly selective non-peptide NK2 antagonist) or 1 µM SR 48968 (Saredutant) [3].

-

Filtration Setup: 96-well GF/B or GF/C glass fiber filter plates.

-

Filter Pre-soak Solution: 0.1% Polyethylenimine (PEI) in distilled water.

Experimental Protocol: Competition Binding Assay

This step-by-step workflow is designed to determine the inhibition constant (

Step 1: Filter Plate Preparation

-

Submerge the GF/B filter plates in 0.1% PEI for at least 1 hour at room temperature prior to the assay.

-

Self-Validation Check: Peptides stick aggressively to untreated glass fibers, driving up NSB. PEI coats the fibers with a net positive charge, repelling the radioligand and ensuring the signal-to-background ratio remains >5:1.

Step 2: Assay Setup (96-Well Format)

Prepare the assay in a 96-well polypropylene plate with a final reaction volume of 200 µL per well. Add reagents in the following order to prevent premature receptor-ligand interaction:

-

Assay Buffer: Add 100 µL of Assay Buffer (containing protease inhibitors) to all wells.

-

Test Compounds / NSB Definer: Add 20 µL of the unlabeled test compound (serial dilutions from 10 µM to 1 pM). For NSB wells, add 20 µL of 10 µM GR 159897 (to achieve a 1 µM final concentration). For Total Binding (TB) wells, add 20 µL of vehicle (e.g., 1% DMSO in buffer).

-

Radioligand: Add 40 µL of [3H]-GR 100679 to yield a final concentration of ~0.5 nM (approximating its

). -

Membranes: Initiate the reaction by adding 40 µL of the NK2 receptor membrane suspension (typically 5–15 µg of membrane protein per well).

Step 3: Incubation

-

Seal the plate and incubate at 25°C for 90 minutes with gentle orbital shaking.

-

Causality: 90 minutes at 25°C is required for the bulky peptide radioligand to reach thermodynamic equilibrium with the receptor without accelerating protease-driven degradation (which occurs rapidly at 37°C).

Step 4: Filtration and Harvesting

-

Rapidly terminate the reaction by filtering the assay volume through the PEI-treated GF/B plates using a vacuum manifold.

-

Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Causality: The ice-cold buffer dramatically slows the dissociation rate (

) of the bound radioligand, trapping it on the filter while washing away unbound [3H]-GR 100679.

Step 5: Detection

-

Dry the filter plates completely (e.g., 2 hours at 37°C or overnight at room temperature).

-

Add 40 µL of liquid scintillation cocktail to each well.

-

Read the plate on a microplate scintillation counter (e.g., PerkinElmer MicroBeta) for 1 minute per well.

Caption: Step-by-step workflow for the [3H]-GR 100679 radioligand competition binding assay.

Data Analysis and Self-Validation

Quantitative Data Interpretation

Raw data (Counts Per Minute, CPM) must be converted to specific binding by subtracting the NSB CPM from all wells. The

The absolute affinity (

Expected Pharmacological Parameters

To validate the assay, standard reference compounds should be run in parallel. The table below summarizes the expected binding profiles for the human NK2 receptor:

| Compound | Pharmacological Class | Expected | Expected |

| [3H]-GR 100679 | Radioligand (Peptide Antagonist) | 9.2 | ~0.63 nM |

| GR 159897 | Non-peptide Antagonist | 9.5 – 10.0 | 0.1 – 0.3 nM |

| SR 48968 (Saredutant) | Non-peptide Antagonist | 9.3 | ~0.5 nM |

| Neurokinin A (NKA) | Endogenous Agonist | 8.0 – 8.5 | 3.0 – 10.0 nM |

Assay Quality Control (Self-Validation System)

A rigorous protocol must validate its own integrity. Before accepting the

-

Ligand Depletion Check: Calculate the total bound radioligand (in fmol) and ensure it represents < 10% of the total radioligand added to the well. If depletion exceeds 10%, the free ligand concentration

is no longer constant, invalidating the Cheng-Prusoff calculation. If this occurs, reduce the membrane protein concentration. -

Z'-Factor Calculation: Evaluate the assay robustness using the Total Binding (TB) and NSB wells.

A

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NK2 receptor. Retrieved from[Link]

-

BindingDB. (n.d.). Target: Substance-K receptor (Human) / Ligand: this compound. Retrieved from[Link]

-

Stratton, S. C., Beresford, I. J., Harvey, F. J., Turpin, M. P., Hagan, R. M., & Tyers, M. B. (1993). Anxiolytic activity of tachykinin NK2 receptor antagonists in the mouse light-dark box. European Journal of Pharmacology, 250(3), R11-2. Retrieved from [Link]

-

Alexander, S. P., Davenport, A. P., Kelly, E., Marrion, N., Peters, J. A., Faccenda, E., ... & CGTP Collaborators. (2015). The Concise Guide to PHARMACOLOGY 2015/16: G protein-coupled receptors. British Journal of Pharmacology, 172(24), 5744-5869. Retrieved from[Link]

Application Notes and Protocols for Intratracheal Administration of GR 127935 in Bronchoconstriction Studies

Introduction: Exploring the Untapped Potential of 5-HT1D Receptor Antagonism in Airway Physiology

Serotonin (5-hydroxytryptamine, 5-HT), a key biogenic amine, is a potent mediator of bronchoconstriction, and its role in the pathophysiology of asthma and other obstructive airway diseases is an area of active investigation. While the constrictive effects of serotonin on airway smooth muscle are predominantly attributed to the activation of 5-HT2A receptors, the diverse family of serotonin receptors presents a more complex and nuanced picture of airway regulation. This document provides a comprehensive guide for researchers on the use of GR 127935, a potent and selective 5-HT1D receptor antagonist, in preclinical bronchoconstriction studies via intratracheal administration.

It is important to note that while the initial query for this guide specified "GR 100679," the vast body of scientific literature identifies the selective 5-HT1D receptor antagonist used in research as GR 127935. Therefore, to ensure scientific accuracy and alignment with established nomenclature, this guide will refer to the compound as GR 127935.

The rationale for investigating the role of 5-HT1D receptors in the airways is compelling. These receptors are known to be expressed in pulmonary vasculature and may be present on airway smooth muscle or nerve terminals.[1] Their activation is typically coupled to the inhibition of adenylyl cyclase, suggesting a potential role in modulating airway tone.[2][3] By employing intratracheal administration of GR 127935, researchers can directly target the airways and elucidate the specific contribution of 5-HT1D receptors to serotonin-induced bronchoconstriction, potentially uncovering novel therapeutic targets for respiratory diseases.

These application notes are designed to provide both the scientific context and the practical, step-by-step protocols necessary for the successful implementation of in vivo studies utilizing intratracheal administration of GR 127935 in rodent models of bronchoconstriction.

Scientific Background: The Serotonergic System in the Airways

Serotonin's effects on the respiratory system are multifaceted, influencing not only smooth muscle tone but also inflammation and mucus secretion. The diverse actions of serotonin are mediated by at least 14 different receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[4][5] In the context of bronchoconstriction, the 5-HT2A receptor is the most well-characterized, mediating smooth muscle contraction through Gq-protein coupling and subsequent calcium mobilization.[6]

However, the potential involvement of other 5-HT receptor subtypes, including the 5-HT1D receptor, remains an area of significant interest. 5-HT1D receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2][3] This signaling pathway is classically associated with the inhibition of neurotransmitter release and smooth muscle contraction.[7][8]

Hypothesized Role of 5-HT1D Receptors in Bronchoconstriction

The investigation into the role of 5-HT1D receptors in bronchoconstriction is predicated on several hypotheses:

-

Direct action on airway smooth muscle: 5-HT1D receptors may be expressed on airway smooth muscle cells, and their activation could contribute to the contractile response to serotonin.

-

Modulation of neurotransmitter release: 5-HT1D receptors located on presynaptic nerve terminals in the airways could regulate the release of bronchoconstrictor (e.g., acetylcholine) or bronchodilator (e.g., nitric oxide) neurotransmitters.

-

Inflammatory cell modulation: Serotonin can influence the activity of various inflammatory cells. 5-HT1D receptors on these cells could play a role in modulating the inflammatory component of bronchoconstriction.

The use of a selective antagonist like GR 127935 is crucial to dissect the specific contribution of the 5-HT1D receptor from the effects of other 5-HT receptor subtypes.

GR 127935: A Selective 5-HT1D Receptor Antagonist

GR 127935 is a highly potent and selective antagonist of the 5-HT1D receptor.[9] Its selectivity allows for the specific interrogation of 5-HT1D receptor function in complex biological systems.

| Pharmacological Properties of GR 127935 | |

| Target | 5-HT1D Receptor |

| Action | Antagonist[9] |

| Affinity (pKi) | High affinity for human 5-HT1D receptors[9] |

| Selectivity | High selectivity over other 5-HT and non-5-HT receptors[9] |

| Formulation | GR 127935 hydrochloride is soluble in water.[5] |

| In Vivo Dosing (Rodent) | 1-10 mg/kg (subcutaneous or intraperitoneal) has been used in other in vivo models.[10][11] The optimal intratracheal dose should be determined empirically. |

Experimental Workflow for Intratracheal Administration of GR 127935 in Bronchoconstriction Studies

The following diagram outlines the general workflow for conducting a study involving the intratracheal administration of GR 127935 to assess its effect on bronchoconstriction in a rodent model.

Sources

- 1. GR 127935 and (+)-WAY 100135 do not affect TFMPP-induced inhibition of 5-HT synthesis in the midbrain and hippocampus of Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. GR 127935 Hydrochloride [sigmaaldrich.com]

- 6. In vitro airway and tissue response to antigen in sensitized rats. Role of serotonin and leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the mechanism of 5-HT1 receptor-induced smooth muscle contraction in dog saphenous vein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the mechanism of 5-HT1 receptor-induced smooth muscle contraction in dog saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of co-administration of the selective 5-HT1A receptor antagonist WAY 100,635 and selective 5-HT1B/1D receptor antagonist GR 127,935 on anxiolytic effect of citalopram in conditioned fear stress in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GR 127935 reduces basal locomotor activity and prevents RU 24969-, but not D-amphetamine-induced hyperlocomotion, in the Wistar-Kyoto hyperactive (WKHA) rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Characterization of NK2 Receptor Antagonism using GR 100679 in Isolated Guinea Pig Trachea

Abstract & Introduction

This application note details the protocol for utilizing GR 100679 (N-(cyclohexylcarbonyl)glycyl-L-alanyl-D-tryptophyl-N,N-dimethyl-L-phenylalaninamide) in isolated guinea pig trachea (GPT) experiments.

This compound is a potent, selective, peptidic antagonist of the Tachykinin NK2 receptor . The guinea pig trachea is the "gold standard" bioassay for NK2 receptor pharmacology because its airway smooth muscle contraction is predominantly mediated by NK2 receptors (stimulated by Neurokinin A), unlike other species where NK1 receptors may dominate.

This guide provides a robust methodology to determine the affinity (

Key Pharmacological Profile

| Property | Description |

| Compound Name | This compound |

| Chemical Class | Peptidic Tachykinin Antagonist |

| Target | Neurokinin-2 (NK2) Receptor |

| Mechanism | Competitive Antagonism of Neurokinin A (NKA) |

| Key Application | Characterizing NK2-mediated bronchoconstriction |

Mechanistic Insight

In the guinea pig airway, Tachykinins (Substance P, Neurokinin A) are released from sensory C-fibers. While Substance P acts primarily on NK1 receptors (mucus secretion, edema), Neurokinin A (NKA) acts on NK2 receptors on the smooth muscle to cause potent bronchoconstriction.

This compound blocks this pathway. Because this compound is a peptide, its stability in the organ bath is a critical experimental variable.

Figure 1: NK2 Signaling and Antagonism Pathway

Caption: Mechanism of Action: this compound competitively inhibits NKA binding to NK2 receptors, preventing Ca2+ release and contraction.

Materials & Equipment

Physiological Salt Solution (Krebs-Henseleit)

Composition (mM): NaCl 118, KCl 4.7,

-

Expert Tip: Aerate continuously with 95%

/ 5%

Pharmacological Reagents[1][2][3][4][5]

-

This compound: Dissolve in DMSO or distilled water (check solubility; peptides often require specific handling). Prepare fresh daily.

-

Neurokinin A (NKA): The selective agonist for NK2 receptors.[1]

-

Indomethacin (1-5 µM): Mandatory. Blocks cyclooxygenase (COX) to prevent endogenous prostaglandin release which modulates basal tone.

-

Phosphoramidon (1-10 µM): CRITICAL. Since this compound and NKA are peptides, they are susceptible to degradation by Neutral Endopeptidase (NEP/Enkephalinase). Phosphoramidon inhibits NEP, ensuring accurate potency estimates.

Experimental Protocol

Protocol A: Determination of Antagonist Affinity ( )

This protocol generates Schild plots to verify competitive antagonism.

Step-by-Step Workflow

-

Tissue Preparation:

-

Euthanize guinea pig (male, 400-600g) via approved method (e.g., overdose of pentobarbitone).

-

Rapidly excise the trachea.

-

Clean connective tissue. Cut into rings (2-3 cartilage rings wide) or open longitudinally to form a strip (zig-zag cut is preferred for higher sensitivity).

-

Epithelium: For NK2 studies, the epithelium is often left intact if Phosphoramidon is used. If not using peptidase inhibitors, remove epithelium (mechanically) to eliminate high NEP activity.

-

-

Mounting:

-

Mount in 10-20 mL organ baths containing Krebs solution at 37°C.

-

Apply resting tension: 1.0 - 1.5 g .

-

-

Equilibration (60-90 mins):

-

Wash tissue every 15-20 minutes.

-

Add Indomethacin (5 µM) and Phosphoramidon (10 µM) to the buffer during the last 30 minutes of equilibration.

-

-

Priming:

-

Challenge with Methacholine (10 µM) or KCl (60 mM) to verify viability. Wash until baseline recovers.

-

-

Control Curve (Agonist Only):

-

Construct a cumulative concentration-response curve (CCRC) to Neurokinin A (NKA) (

M to -

Add agonist in 0.5 log unit increments. Wait for plateau before next addition.

-

Wash out thoroughly (3-4 times) until baseline is re-established (approx. 30-45 mins).

-

-

Incubation with this compound:

-

Incubate tissue with This compound for 30 minutes minimum.

-

Use at least 3 concentrations in separate tissues (e.g., 10 nM, 100 nM, 1 µM).

-

-

Test Curve:

-

Repeat NKA CCRC in the presence of the antagonist.

-

Figure 2: Experimental Timeline

Caption: Timeline for Schild Analysis. Note the long washout and incubation periods required for peptidic ligands.

Data Analysis & Interpretation

Calculation of Dose Ratio (DR)

Schild Analysis

Plot

-

Slope: Should be close to 1.0 for competitive antagonism.

-

X-intercept: Equals the

value (measure of affinity).[2] -

Expected Values: For this compound in GPT, literature suggests high affinity. Note that this compound is often used as a radioligand (

-GR 100679) due to this high affinity.

| Parameter | Expected Outcome | Interpretation |

| Maximal Response ( | Unchanged | Indicates competitive antagonism. |

| Curve Shift | Rightward | Indicates antagonism.[3][4][5][2][1] |

| Slope of Schild Plot | ~ 1.0 | Confirms simple competitive interaction at NK2 receptor. |

Expert Tips & Troubleshooting

-

Peptidase Inhibition is Non-Negotiable:

-

Desensitization:

-